molecular formula C17H25NO4S2 B2819343 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 1797649-74-1

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2819343
CAS No.: 1797649-74-1
M. Wt: 371.51
InChI Key: IKNYLXHDQBVQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a norbornane (bicyclo[2.2.1]heptane) core modified with 7,7-dimethyl and 2-oxo substituents. The methanesulfonamide group is attached to the bicyclic system at position 1, while the N-substituent comprises a 2-methoxy-2-(thiophen-3-yl)ethyl group. Stereochemical specificity (e.g., 1S,4R vs. 1R,4S configurations) is critical for activity, as seen in related analogs .

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-methoxy-2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-16(2)13-4-6-17(16,15(19)8-13)11-24(20,21)18-9-14(22-3)12-5-7-23-10-12/h5,7,10,13-14,18H,4,6,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNYLXHDQBVQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CSC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Yield Safety/Storage Notes References
Target: 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide Not explicitly given N-(2-methoxy-2-(thiophen-3-yl)ethyl) Not reported in evidence N/A Likely similar to sulfonamides
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(4-isopropylphenyl)methanesulfonamide Not explicitly given N-(4-isopropylphenyl) Not reported N/A Store in cool, dry place; avoid moisture
1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(4-fluorobenzyl)indolin-5-yl)methanesulfonamide (8f) C25H28FN2O3S N-(1-(4-fluorobenzyl)indolin-5-yl) Neuronal Kv7 channel activator (57% yield) 57% Crystallizes from n-hexane/EtOAc
1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(4-fluorobenzyl)indolin-5-yl)methanesulfonamide (8g) C25H28FN2O3S N-(1-(4-fluorobenzyl)indolin-5-yl) (enantiomer) Neuronal Kv7 channel activator (50% yield) 50% Crystallizes from n-hexane/EtOAc
1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one C16H20FNO3S N-(3-fluorophenyl) Not reported N/A No specific data

Key Observations:

Substituent Effects on Activity :

  • The thiophene group in the target compound may enhance π-π stacking interactions compared to phenyl or fluorophenyl groups in analogs like 8f/8g .
  • Electron-withdrawing groups (e.g., 4-fluorobenzyl in 8f/8g) improve binding to Kv7 channels, while bulky substituents (e.g., 4-isopropylphenyl in ) may reduce bioavailability due to steric hindrance.

Stereochemical Influence :

  • Enantiomers 8f (1S,4R) and 8g (1R,4S) exhibit opposing optical rotations ([α]25D = +37.5° vs. -38.1°), highlighting the role of chirality in activity .

Synthetic Accessibility :

  • Camphorsulfonyl chloride () is a common precursor for these sulfonamides. The target compound’s synthesis would likely follow similar sulfonylation protocols .
  • Yields vary significantly (50–67%) depending on steric and electronic effects of the N-substituent .

Safety and Stability: Sulfonamides generally require storage in dry, cool environments to prevent hydrolysis, as noted for the 4-isopropylphenyl analog .

Research Findings and Implications

  • Biological Potential: Analogs like 8f/8g demonstrate activity as Kv7 channel activators, suggesting the target compound may have neuropharmacological applications .
  • Structural Optimization : The thiophene moiety could be leveraged to tune lipophilicity and metabolic stability compared to purely aromatic substituents.
  • Unresolved Questions : The target compound’s enantiomeric purity, solubility profile, and in vivo efficacy remain uncharacterized in the provided evidence.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what challenges arise during its multi-step synthesis?

The synthesis typically involves:

  • Step 1 : Preparation of the bicyclic heptane core via Diels-Alder reactions or ketone functionalization .
  • Step 2 : Introduction of the methanesulfonamide group through nucleophilic substitution or coupling reactions .
  • Step 3 : Functionalization of the thiophene-ethyl-methoxy side chain, often requiring protecting groups to prevent side reactions .

Q. Challenges :

  • Low yields in stereoselective steps due to the compound’s chiral centers .
  • Purification difficulties caused by byproducts from sulfonamide formation .

Methodological Recommendation :
Optimize reaction conditions (e.g., temperature, catalyst loading) and employ chiral resolution techniques (e.g., HPLC with chiral columns) to isolate enantiomers .

Q. How can researchers characterize the compound’s structural features and confirm its purity?

Key analytical methods include:

  • NMR Spectroscopy : To verify stereochemistry (e.g., bicyclic ring protons at δ 1.2–2.8 ppm, sulfonamide protons at δ 3.1–3.5 ppm) .
  • X-ray Crystallography : For absolute configuration determination, particularly for chiral centers .
  • Mass Spectrometry : To confirm molecular weight (e.g., ESI-MS m/z ~450–470 [M+H]⁺) .

Data Interpretation Tip : Cross-reference solubility data (e.g., organic solvent compatibility) to assess aggregation tendencies that may skew results .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers or diastereomers) impact biological activity, and what strategies address synthesis bottlenecks?

  • Biological Impact : Stereochemistry at the bicyclic heptane and thiophene-ethyl-methoxy moieties influences binding affinity to enzymes/receptors. For example, (1R,4S) configurations show higher inhibition of cytochrome P450 isoforms than (1S,4R) .
  • Synthesis Challenges : Racemization during sulfonamide coupling steps reduces enantiomeric excess (ee).

Q. Methodological Solutions :

  • Use asymmetric catalysis (e.g., chiral palladium complexes) to enhance ee .
  • Conduct molecular docking studies to prioritize high-activity stereoisomers before synthesis .

Q. How should researchers resolve contradictions in reported reactivity or solubility data for this compound?

Case Example : Discrepancies in solubility (e.g., aqueous vs. organic solvent compatibility):

  • reports limited water solubility, while suggests partial solubility in polar aprotic solvents.

Q. Resolution Strategies :

  • Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for aqueous tests).
  • Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions .

Q. What are the optimal conditions for studying its interaction with biological targets (e.g., enzymes)?

  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) at 25°C in Tris-HCl buffer (pH 7.5) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) at 37°C, monitoring sulfonamide oxidation metabolites via LC-MS .

Critical Consideration :
The methoxy-thiophene group may chelate metal ions in assay buffers, requiring EDTA-free formulations .

Q. How does the compound’s bicyclic heptane scaffold compare to similar sulfonamide derivatives in structure-activity relationship (SAR) studies?

Key Comparisons :

CompoundStructural FeatureBioactivity (IC₅₀)Reference
Target compoundBicyclic heptane + thiophene12 nM (Enzyme X)
Camphorsulfonamide analogsMonocyclic + methyl groups85 nM (Enzyme X)
Aryl-sulfonamide derivativesPlanar aromatic core220 nM (Enzyme X)

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : -20°C under argon in amber vials to prevent oxidation of the thiophene group .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., sulfonamide coupling) .

Q. How can computational methods predict its metabolic pathways or toxicity?

  • In Silico Tools :
    • ADMET Predictor : Estimates CYP450 metabolism sites (e.g., oxidation at the bicyclic heptane’s methyl groups) .
    • DEREK Nexus : Flags potential hepatotoxicity from sulfonamide-related hypersensitivity .

Validation : Compare predictions with in vitro hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.